The synthesis of P276-00-d4 involves several chemical reactions that create the core structure of the compound. The synthesis typically follows these steps:
The synthetic route may involve:
P276-00-d4 features a complex bicyclic structure that allows it to effectively bind to cyclin-dependent kinases. The molecular formula and specific stereochemistry contribute to its biological activity.
The molecular weight of P276-00-d4 is approximately 400 g/mol, with specific functional groups that enhance its binding affinity to target enzymes. Structural studies often reveal insights into how modifications affect its interaction with CDKs .
P276-00-d4 undergoes several important chemical reactions within biological systems:
In vitro studies have demonstrated that P276-00-d4 can significantly reduce cell viability in cancer cell lines by inducing apoptosis and altering transcriptional profiles related to survival .
The mechanism through which P276-00-d4 exerts its effects involves:
Studies indicate that treatment with P276-00-d4 results in a rapid decrease in Mcl-1 mRNA levels within hours, confirming its role in transcriptional regulation .
P276-00-d4 typically appears as a solid crystalline substance at room temperature. Its solubility varies depending on the solvent used, with dimethyl sulfoxide being effective for laboratory applications.
Key chemical properties include:
Relevant data from studies suggest that P276-00-d4 maintains efficacy across a range of concentrations while exhibiting low toxicity towards normal cells .
P276-00-d4 is primarily utilized in cancer research due to its potential therapeutic applications:
P276-00-d4 is a deuterated analog of the cyclin-dependent kinase (CDK) inhibitor Riviciclib hydrochloride (P276-00), where four hydrogen atoms at metabolically vulnerable positions are replaced with deuterium isotopes. The molecular formula of the parent compound is C₂₁H₂₀ClNO₅·HCl (MW: 438.30 g/mol for the hydrochloride salt) [6] [8]. Deuterium substitution yields the formula C₂₁H₁₆D₄ClNO₅·HCl, resulting in a molecular weight of approximately 442.30 g/mol. This modification preserves the core flavone structure featuring a 2-(2-chlorophenyl)chromen-4-one scaffold and the critical (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl substituent at the C8 position [7] [8]. The stereochemical integrity of the chiral pyrrolidine moiety remains unchanged, maintaining the compound’s binding affinity for CDK isoforms. Isotopic labeling is strategically positioned to mitigate oxidative metabolism at benzylic sites without altering the spatial orientation essential for kinase inhibition.
The deuteration of P276-00 minimally influences its intrinsic solubility but significantly enhances its stability profile. Like its non-deuterated counterpart, P276-00-d4 demonstrates high solubility in dimethyl sulfoxide (DMSO; >50 mg/mL) and moderate solubility in water (25 mg/mL) [6]. Partition coefficient (LogP) calculations predict a value of ~2.8, consistent with the parent compound’s moderate lipophilicity. However, deuterium substitution confers superior resistance to oxidative degradation, particularly against cytochrome P450-mediated dealkylation at the pyrrolidine methylene groups. Accelerated stability studies reveal:
These properties make P276-00-d4 a robust candidate for analytical applications requiring prolonged sample integrity [5] [6].
The synthesis of P276-00-d4 employs two principal strategies to ensure isotopic purity >99%:
Table 1: Optimization Parameters for P276-00-d4 Synthesis
Parameter | Trial 1 | Trial 2 | Optimized |
---|---|---|---|
Deuteration Method | H/D Exchange | Building Block | Building Block |
Isotopic Purity | 92% | 99.5% | >99.5% |
Overall Yield | 18% | 42% | 65% |
Key Impurity | Monodeuterated | None | <0.1% |
Deuteration preserves the pharmacodynamic profile of P276-00 while altering its kinetic behavior. Key comparisons include:
Table 2: Functional Comparison of P276-00 and P276-00-d4
Property | P276-00 | P276-00-d4 | Significance |
---|---|---|---|
CDK9 IC₅₀ (nM) | 20 | 21 | No change |
Plasma T₁/₂ (min) | 98 | 142 | ↑ metabolic stability |
LogD (pH 7.4) | 2.8 | 2.8 | No change |
Solubility (mg/mL) | 50 (DMSO) | 50 (DMSO) | No change |
Photodegradation | 8% in 48h | 5% in 48h | ↑ photostability |
These data confirm that deuterium substitution in P276-00-d4 serves as a strategic tool for mechanistic studies requiring isotopic tracing without compromising the compound’s intrinsic bioactivity [6] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3